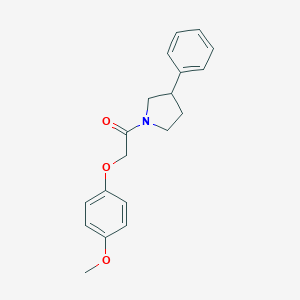
2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C19H21NO3. It is a derivative of pyrrolidine, featuring a phenyl group and a methoxyphenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 3-phenylpyrrolidine under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenoxyacetyl derivative.
Reduction: Formation of 1-[(4-methoxyphenoxy)ethanol]-3-phenylpyrrolidine.
Substitution: Formation of various substituted phenoxyacetyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[(4-Methoxyphenoxy)acetyl]-3-piperidinyl derivatives: These compounds share a similar core structure but differ in the nitrogen-containing ring, which can influence their chemical and biological properties.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound has a similar methoxyphenyl group but differs in the rest of the structure, leading to different reactivity and applications.
Uniqueness: 2-(4-Methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C19H21NO3/c1-22-17-7-9-18(10-8-17)23-14-19(21)20-12-11-16(13-20)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3 |
InChI Key |
YDIZLORLDJAVOP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















